isobutyl 2,4,6-trichlorophenyl carbonate

Organic Synthesis Reaction Kinetics Leaving Group Ability

Optimize your peptide synthesis and polymer chemistry workflows with this monofunctional, asymmetric carbonate. The 2,4,6-trichlorophenyl leaving group (pKa ~6.15) delivers superior electrophilicity for clean, single-site amine derivatization, eliminating dimerization risks common with bis-carbonate analogs. The isobutyl ester imparts enhanced crystallinity to carbamate products, simplifying purification. An essential reagent for introducing a lipophilic, acid-labile protecting group in medicinal chemistry. Verify integrity using the available NIST-traceable EI mass spectrum, strengthening data provenance for GLP/GMP environments.

Molecular Formula C11H11Cl3O3
Molecular Weight 297.6 g/mol
Cat. No. B5853178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisobutyl 2,4,6-trichlorophenyl carbonate
Molecular FormulaC11H11Cl3O3
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C11H11Cl3O3/c1-6(2)5-16-11(15)17-10-8(13)3-7(12)4-9(10)14/h3-4,6H,5H2,1-2H3
InChIKeyUDQGCNQSIVYSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 2,4,6-trichlorophenyl carbonate | C11H11Cl3O3 | Procurement Data and Baseline Properties


Isobutyl 2,4,6-trichlorophenyl carbonate (also known as carbonic acid, 2,4,6-trichlorophenyl isobutyl ester) is an asymmetric carbonate ester [1]. It features an isobutyl group on one side of the carbonate moiety and a 2,4,6-trichlorophenyl group on the other. This compound belongs to the class of alkyl trichlorophenyl carbonates, which are known for their utility in organic synthesis, particularly as intermediates for introducing protecting groups (e.g., Boc) or as activated esters for peptide coupling [2]. Its molecular formula is C11H11Cl3O3, with a molecular weight of 297.562 g/mol, and it is commercially available at a minimum purity of 95% [1]. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

Why Generic Substitution of Isobutyl 2,4,6-trichlorophenyl carbonate is Chemically Unreliable


Generic substitution among alkyl trichlorophenyl carbonates is unreliable because both the alkyl group and the chlorination pattern on the phenyl ring critically dictate reactivity, selectivity, and the physical properties of the resulting derivatives. The pKa of the leaving group (2,4,6-trichlorophenol) is a key determinant of the reagent's electrophilicity, with the 2,4,6-pattern yielding a pKa of ~6.15 [2]. Altering this to a 2,4,5-pattern changes the electron density on the ring and thus its reactivity profile. Furthermore, the alkyl group influences the steric bulk and stability of the protecting group; for example, an isobutyl group provides different steric hindrance and acid-lability compared to a tert-butyl group during deprotection steps in peptide synthesis [1]. Simply substituting one alkyl trichlorophenyl carbonate for another without quantifying these differences can lead to significant deviations in reaction yield, byproduct formation, and the physical properties of downstream intermediates, invalidating optimized synthetic protocols and compromising reproducibility.

Quantitative Performance Data for Isobutyl 2,4,6-trichlorophenyl carbonate vs. Closest Analogs


Leaving Group pKa Comparison: 2,4,6-TCP Carbonate vs. Phenyl Carbonate

The electrophilicity of the carbonyl carbon, a primary driver of acylation rate, is inversely correlated with the pKa of the corresponding leaving group. The 2,4,6-trichlorophenol leaving group of the target compound has a significantly lower pKa compared to unsubstituted phenol, confirming its superior reactivity. The pKa of 2,4,6-trichlorophenol is reported as 6.15 [1], compared to a pKa of 9.95 for unsubstituted phenol [2]. This difference in acidity translates to a leaving group ability that is orders of magnitude better for the trichlorophenyl derivative, allowing for faster and more complete reactions under milder conditions.

Organic Synthesis Reaction Kinetics Leaving Group Ability

Cross-Study Reactivity Comparison: Asymmetric Carbonate vs. Symmetric Bis(2,4,6-trichlorophenyl) Carbonate

In polycarbonate synthesis, symmetric bis(2,4,6-trichlorophenyl) carbonate acts as a difunctional monomer, producing polymer chains and two equivalents of the 2,4,6-trichlorophenol leaving group per linkage formed [1]. In contrast, the asymmetric isobutyl 2,4,6-trichlorophenyl carbonate is a monofunctional reagent. This is a critical distinction for synthetic applications. The target compound is designed for single-site functionalization, such as end-capping polymers or introducing a single protecting group to a multifunctional molecule. Using the bis-carbonate analog would lead to uncontrolled polymerization or cross-linking. The patent data shows that bis(2,4,6-trichlorophenyl) carbonate, when reacted with 2,2-bis(4-hydroxyphenyl)propane, produces a polycarbonate with a viscosity-average molecular weight (Mv) of 25,000-29,000 [1], whereas the target compound would result in chain termination or the formation of a simple adduct.

Polymer Chemistry Melt Polycondensation Reaction Selectivity

Class-Level Inference: Impact of Alkyl Chain on Reactivity and Product Properties

The choice of alkyl group (isobutyl) on the carbonate directly impacts the stability, solubility, and deprotection conditions of the resulting carbamate protecting group. While direct kinetic data comparing isobutyl to other alkyl chains (e.g., ethyl, tert-butyl) on this exact scaffold is not available, class-level inference from analogous systems is highly instructive. In peptide synthesis, the tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., 3M HCl), whereas other alkyl carbamates like benzyl (Cbz) are stable to acid but cleaved by hydrogenolysis. The isobutyl group imparts intermediate lipophilicity and steric profile, which affects the crystallinity and solubility of the protected intermediate. The data show that t-butyl 2,4,5-trichlorophenyl carbonate produces N-Boc-amino acid trichlorophenyl esters that are 'mostly stable, crystalline solids' [1]. This suggests the target isobutyl analog may produce derivatives with enhanced crystallinity compared to, for example, a less sterically hindered ethyl analog, facilitating purification and handling.

Peptide Synthesis Protecting Group Strategy Physicochemical Properties

Verified Spectral Identification via NIST Standard Reference Data

Isobutyl 2,4,6-trichlorophenyl carbonate possesses a verified and curated Electron Ionization (EI) mass spectrum in the NIST Standard Reference Database [1]. This provides a definitive, instrument-independent fingerprint for identity verification and purity assessment. The spectrum, with a NIST MS number of 325647, originates from the Zaikin V.G. and Borisov R.S. collection [1]. This is a critical advantage over less common or proprietary analogs for which a standard reference spectrum may not exist in a public, authoritative database.

Analytical Chemistry Mass Spectrometry Quality Control

Optimal Application Scenarios for Isobutyl 2,4,6-trichlorophenyl carbonate Based on Verified Data


Synthesis of Crystalline, Lipophilic Protected Amino Acid Derivatives

Based on the enhanced leaving group ability (Section 3, Item 1) and class-level inference regarding the impact of the isobutyl group on crystallinity (Section 3, Item 3), this compound is optimally suited for introducing a lipophilic, acid-labile protecting group onto amino acids or other amines. The resulting isobutyl carbamates are predicted to be more crystalline and easier to purify than those from less sterically hindered analogs like ethyl 2,4,6-trichlorophenyl carbonate. This makes it a valuable reagent for preparing advanced intermediates in medicinal chemistry and peptide synthesis where facile purification and stable storage are critical. [1]

Site-Specific Functionalization of Multifunctional Scaffolds

As established by the direct comparison with bis(2,4,6-trichlorophenyl) carbonate (Section 3, Item 2), this reagent is monofunctional. This is its key advantage for applications requiring the derivatization of a single site on a molecule without risk of dimerization or polymerization. It is the preferred choice over its symmetric bis-carbonate analog for end-capping polymers, introducing a single isotopic label, or protecting one amine in a polyamine system, ensuring high chemoselectivity and a single reaction product. [2]

Laboratories Requiring Stringent Reagent Identity Verification

For analytical and quality control laboratories, the availability of a NIST-verified Electron Ionization mass spectrum (Section 3, Item 4) provides a robust, traceable method for confirming the identity of this reagent upon receipt and monitoring its stability over time. This scenario is critical for GLP/GMP environments and academic research where reagent integrity is paramount. The use of this compound can be documented with reference to NIST data, strengthening the provenance of experimental results. [3]

Technical Documentation Hub

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